N-Cbz-D-phe-phe-gly
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Overview
Description
N-Cbz-D-phenylalanyl-phenylalanyl-glycine is a synthetic peptide compound with the molecular formula C28H29N3O6 and a molecular weight of 503.55 g/mol . It is characterized by the presence of a carbobenzoxy (Cbz) protecting group attached to the amino terminus of the peptide chain, which consists of D-phenylalanine, phenylalanine, and glycine residues. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-D-phenylalanyl-phenylalanyl-glycine typically involves the following steps:
Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Industrial Production Methods
Industrial production of N-Cbz-D-phenylalanyl-phenylalanyl-glycine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly of the peptide chain on a solid support, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-D-phenylalanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The phenylalanine residues can be oxidized to form phenylalanine derivatives.
Reduction: The Cbz protecting group can be selectively reduced to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: D-phenylalanine, phenylalanine, and glycine.
Oxidation: Phenylalanine derivatives such as tyrosine.
Reduction: Free amine derivatives of the peptide.
Scientific Research Applications
N-Cbz-D-phenylalanyl-phenylalanyl-glycine has a wide range of applications in scientific research:
Peptide Synthesis: It serves as a building block for the synthesis of more complex peptides and proteins.
Biological Studies: Used in studies of enzyme-substrate interactions, particularly in the context of protease activity.
Drug Development: Investigated for its potential as a therapeutic agent or as a precursor in the synthesis of peptide-based drugs.
Industrial Applications: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Cbz-D-phenylalanyl-phenylalanyl-glycine primarily involves its interaction with enzymes and receptors. The peptide can act as a substrate for proteases, which cleave the peptide bonds to release the constituent amino acids. The presence of the Cbz protecting group can influence the binding affinity and specificity of the peptide towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-Cbz-D-phenylalanine: A simpler compound with a single amino acid residue.
N-Cbz-phenylalanyl-glycine: A dipeptide with similar properties but lacking the D-phenylalanine residue.
N-Cbz-glycyl-glycine: A dipeptide with glycine residues, used in similar applications.
Uniqueness
N-Cbz-D-phenylalanyl-phenylalanyl-glycine is unique due to the presence of both D- and L-phenylalanine residues, which can confer distinct stereochemical properties and biological activities. The combination of these residues with glycine and the Cbz protecting group makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
2-[[3-phenyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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